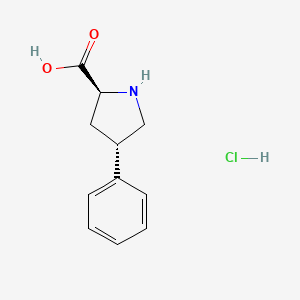

trans-4-Phenyl-L-proline hydrochloride

Description

trans-4-Phenyl-L-proline hydrochloride (CAS: 90657-53-7) is a chiral proline derivative with the molecular formula C₁₁H₁₃NO₂·HCl and a molecular weight of 227.69 g/mol . Structurally, it features a phenyl group substituted at the 4-position of the pyrrolidine ring in a trans configuration, preserving the L-proline stereochemistry . This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the production of angiotensin-converting enzyme (ACE) inhibitors such as Fosinopril . Its rigid aromatic substituent enhances steric and electronic interactions in drug-receptor binding, making it valuable in medicinal chemistry .

Properties

IUPAC Name |

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFBRHSTNWMMGN-UXQCFNEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678234 | |

| Record name | (4S)-4-Phenyl-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90657-53-7 | |

| Record name | L-Proline, 4-phenyl-, hydrochloride (1:1), (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90657-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-Phenyl-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Proline, 4-phenyl-, hydrochloride (1:1), (4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-4-Phenyl-L-proline hydrochloride typically involves the Friedel-Crafts alkylation of benzene with a proline derivative. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The process involves reacting a proline derivative with benzene in the presence of the Lewis acid to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and continuous feeding methods are used to control the reaction environment. For instance, the rate of sugar supplementation and the control of dissolved oxygen concentrations during fermentation are critical factors .

Chemical Reactions Analysis

Types of Reactions: Trans-4-Phenyl-L-proline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different derivatives, such as trans-4-cyclohexyl-L-proline.

Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions often use catalysts like palladium on carbon (Pd/C).

Substitution: Various reagents, such as halogens or organometallic compounds, can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce cyclohexyl derivatives .

Scientific Research Applications

Chemistry

Trans-4-Phenyl-L-proline hydrochloride serves as a chiral building block in organic synthesis, particularly in the development of pharmaceuticals. It is instrumental in synthesizing angiotensin-converting enzyme (ACE) inhibitors, which are vital for regulating blood pressure . The compound's stereochemistry enhances its utility in creating specific bioactive compounds.

Biology

In biological research, this compound is utilized to study protein folding and structure. Its unique conformation stabilizes certain secondary structures within proteins, influencing their biological activity. Modifications involving trans-4-Phenyl-L-proline have been shown to enhance peptide binding affinities to receptors, thereby improving therapeutic efficacy.

Medicine

This compound has potential therapeutic applications, including:

- Antitumor properties : It serves as a precursor in synthesizing drugs with antitumor effects.

- Immunosuppressive effects : The compound has been studied for its role in developing immunosuppressive agents.

- Anti-inflammatory effects : Its derivatives are being explored for their anti-inflammatory properties .

Case Study 1: Synthesis of ACE Inhibitors

A study demonstrated the effectiveness of this compound as a precursor in synthesizing ACE inhibitors. The synthesis involved a multi-step process that highlighted the compound's role as a chiral center critical for achieving the desired pharmacological activity .

Case Study 2: Protein Folding Studies

Research on protein folding utilized this compound to investigate its effects on the stability of peptide structures. The findings indicated that incorporating this compound improved the folding efficiency of certain peptides, suggesting its potential application in drug design .

Mechanism of Action

The mechanism of action of trans-4-Phenyl-L-proline hydrochloride involves its interaction with various molecular targets and pathways. It can act as a chiral ligand, influencing the stereochemistry of reactions. Additionally, it plays a role in the hydroxylation of proline residues in proteins, which is crucial for maintaining the structural integrity of collagen . This compound also participates in the regulation of cellular redox states and the expression of antioxidative enzymes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The phenyl group in trans-4-Phenyl-L-proline enhances aromatic interactions and lipophilicity compared to the cyclohexyl group in trans-4-Cyclohexyl-L-proline, which may improve membrane permeability in drug candidates .

- The hydroxyl group in trans-4-Hydroxy-L-proline increases hydrophilicity, making it suitable for aqueous biochemical applications .

Stereochemical Impact :

Role in ACE Inhibitor Development

- This compound (A1) and trans-4-Cyclohexyl-L-proline (A3) were evaluated as components of Fosinopril analogs for ACE inhibitory activity . Phenyl-substituted analogs (A1) demonstrated stronger binding to ACE due to aromatic π-π interactions, whereas cyclohexyl analogs (A3) showed reduced potency, likely due to steric hindrance . trans-4-Hydroxy-L-proline derivatives are less commonly used in ACE inhibitors but serve critical roles in collagen stabilization and wound-healing research .

Biological Activity

Trans-4-Phenyl-L-proline hydrochloride (CAS 90657-53-7) is a proline derivative that has garnered attention for its diverse biological activities and applications in pharmaceutical synthesis. This compound serves as a chiral building block in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme inhibitors, and has implications in both biochemical research and medicinal chemistry.

This compound primarily targets the enzyme proline-4-hydroxylase (P4H) . The compound acts as a substrate for P4H, influencing the trans-4-hydroxy-L-proline synthesis pathway . The optimal conditions for P4H activity are typically around pH 7.0 and 25 °C, which are critical for its biochemical interactions.

Biochemical Pathways

The compound's interaction with P4H leads to the production of trans-4-hydroxy-L-proline , a significant metabolite that plays a role in collagen biosynthesis and stabilization of protein structures. This pathway is vital for maintaining cellular integrity and function, particularly in connective tissues.

1. Pharmacological Applications

This compound has been investigated for its potential pharmacological properties, including:

- Antitumor Activity : It serves as a precursor in the synthesis of compounds with antitumor properties, contributing to cancer therapy development.

- Immunosuppressive Effects : The compound is utilized in research aimed at developing immunosuppressive agents, which can be crucial for transplant medicine and autoimmune disease treatment.

- Anti-inflammatory Properties : Its derivatives are explored for their ability to modulate inflammatory responses, providing therapeutic avenues for chronic inflammatory conditions .

2. Transporter Interaction

Recent studies have revealed that trans-4-phenyl-L-proline derivatives exhibit selective interactions with amino acid transporters such as SLC1A4 and SLC1A5 . These transporters play essential roles in neurotransmission and metabolic processes:

- Affinity Studies : Electrophysiological assays indicate that trans-4-hydroxy-L-proline can significantly increase the apparent affinity for SLC1A4 by approximately 20-fold compared to L-proline. This suggests a potential use in modulating amino acid transport mechanisms .

Comparative Analysis

The biological activity of this compound can be compared with other proline derivatives:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| Trans-4-Hydroxy-L-proline | Hydroxyl group enhances reactivity | Antitumor, immunosuppressive |

| L-Azetidine-2-carboxylic acid | Non-proteinogenic amino acid | Toxicity studies |

| Cis-5-Phenyl proline hydrochloride | Different stereochemistry affects interactions | Potential antibacterial properties |

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Synthesis of Angiotensin-Converting Enzyme Inhibitors : Research has shown that derivatives of this compound can effectively inhibit ACE, which is crucial in managing hypertension and heart failure .

- Transporter Modulation : A study demonstrated that trans-4-hydroxy-L-proline derivatives could selectively inhibit SLC1A transporters, indicating their potential as therapeutic agents targeting neurotransmitter systems .

- Protein Folding Studies : The compound has been used to study protein folding due to its unique structure, which mimics proline's conformational properties while providing additional stability to peptide chains.

Q & A

Q. What are the standard synthetic routes for trans-4-Phenyl-L-proline hydrochloride, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves asymmetric hydrogenation of a dehydroproline precursor or resolution of racemic mixtures. Key steps include:

- Asymmetric catalysis : Use of chiral catalysts (e.g., Rhodium-BINAP complexes) to enforce (2S,4S) stereochemistry .

- Protection/deprotection strategies : Benzyl or tert-butyloxycarbonyl (Boc) groups protect the amine during phenyl group introduction .

- Acidification : Final treatment with HCl yields the hydrochloride salt. Critical parameters include temperature (<0°C during HCl addition to prevent racemization) and solvent polarity (e.g., THF/water mixtures for controlled crystallization) .

Q. What analytical techniques are most reliable for characterizing this compound purity and stereochemical integrity?

Methodological Answer:

- Optical rotation : Verify specific rotation ([α]D²⁵) against literature values (e.g., −75.6° for structurally similar trans-4-hydroxy-L-proline) .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with UV detection at 210 nm; mobile phase: hexane/isopropanol with 0.1% trifluoroacetic acid .

- ¹H/¹³C NMR : Key diagnostic signals include the pyrrolidine ring protons (δ 3.1–4.2 ppm) and phenyl group aromatic protons (δ 7.2–7.4 ppm) .

- Elemental analysis : Confirm Cl⁻ content (theoretical ~13.5% for hydrochloride salt) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer: Discrepancies often arise from:

- Synthetic variability : Compare batch-specific impurity profiles (e.g., enantiomeric excess via chiral CE ) and confirm synthetic routes (e.g., Boc-protected intermediates vs. direct alkylation) .

- Assay conditions : Replicate studies using standardized cell lines (e.g., HEK-293 for angiotensin-converting enzyme inhibition linked to Fosinopril analogs) and control for hygroscopicity (pre-dry samples to avoid water interference) .

- Data normalization : Use internal standards (e.g., deuterated proline derivatives) in LC-MS quantification to correct for matrix effects .

Q. What experimental design considerations are critical for preclinical studies involving this compound in animal models?

Methodological Answer:

- Dose optimization : Conduct pharmacokinetic profiling (e.g., logP determination via shake-flask method; expected ~−1.2 due to hydrophilic hydrochloride salt) to balance solubility and membrane permeability .

- Stability testing : Monitor degradation under physiological pH (e.g., 37°C in PBS buffer, pH 7.4) using accelerated stability protocols (ICH Q1A guidelines) .

- Control groups : Include both vehicle controls (HCl-adjusted saline) and structurally related inactive analogs (e.g., cis-4-phenyl-D-proline) to isolate stereospecific effects .

Q. How does the hygroscopic nature of this compound impact formulation stability, and how can this be mitigated?

Methodological Answer:

- Storage protocols : Store at −20°C in desiccated containers with silica gel; avoid freeze-thaw cycles .

- Formulation additives : Use lyophilization with cryoprotectants (e.g., trehalose) or co-solvents (e.g., PEG-400) to reduce water absorption .

- Stability monitoring : Employ TGA (thermogravimetric analysis) to quantify water uptake and DSC (differential scanning calorimetry) to detect hydrate formation .

Q. What computational methods are effective for predicting the conformational behavior of this compound in drug-target interactions?

Methodological Answer:

- Molecular dynamics (MD) : Simulate pyrrolidine ring puckering and phenyl group orientation in aqueous environments (AMBER or CHARMM force fields) .

- Docking studies : Use AutoDock Vina to model interactions with proline-specific enzymes (e.g., prolyl hydroxylases), focusing on hydrogen bonding with the carboxylate and hydrophobic contacts with the phenyl group .

- QM/MM calculations : Combine quantum mechanics (for active site residues) and molecular mechanics (for protein backbone) to refine binding energy estimates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.